Broad-Spectrum Antimycobacterial Activity: Overcoming the NTM Resistance Barrier of PBTZ169
A major liability of the clinical-stage BTZ DprE1 inhibitor PBTZ169 is its inactivity against nontuberculous mycobacteria (NTM) due to a Cys387Ala target mutation. In contrast, lead compound B2, which incorporates the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, demonstrates potent activity against both MTB (MIC < 0.01 μg/mL) and NTM strains (MIC range: < 0.03125–2.5 μg/mL) [1]. This broad-spectrum activity is mechanistically linked to the formation of a stable electrostatic interaction between the R-enantiomer (B2-1) and the conserved Asp326 residue of M. abscessus DprE1 [2].
| Evidence Dimension | In vitro antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | B2 (contains 2-benzyl-2,7-diazaspiro[3.5]nonane): MTB MIC < 0.01 μg/mL; NTM MIC < 0.03125–2.5 μg/mL |
| Comparator Or Baseline | PBTZ169: Ineffective against NTM due to target mutation |
| Quantified Difference | B2 is active against NTM; PBTZ169 is not. |
| Conditions | MIC assays against M. tuberculosis (MTB) and M. abscessus (NTM) strains. |
Why This Matters
For antimycobacterial drug discovery, this moiety enables the development of next-generation BTZs that address the critical unmet need for NTM-active agents, a clear advantage over the PBTZ169 scaffold.
- [1] Wu J, Ma C, Wei M, et al. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. 2025;68(24):26311-26327. View Source
- [2] Wu J, Ma C, Wei M, et al. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. 2025;68(24):26311-26327. View Source
